4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
“4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . It is a solid substance and should be stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for “4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is1S/C14H12O4S/c1-19(17,18)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis
“4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is a solid substance . It should be stored in a dry, room temperature environment .Scientific Research Applications
Specific Scientific Field
The compound “4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is used in the field of Medicinal Chemistry .
Summary of the Application
This compound has been used in the synthesis of new 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole derivatives . These derivatives have been evaluated as potential antidepressant agents .
Results or Outcomes
The synthesized pyrazoline derivatives were evaluated for their antidepressant-like activity by tail suspension test (TST) and modified forced swimming test (MFST) . Several of these derivatives significantly shortened the immobility time of mice in TST and MFST, indicating the presence of an antidepressant-like effect . Additionally, these compounds increased the swimming time of mice in MFST without any change in climbing duration, similar to the reference drug fluoxetine .
Application in Anticancer Research
Specific Scientific Field
The compound is used in the field of Anticancer Research .
Summary of the Application
This compound has been used in the synthesis of novel methylsulfonyl indole-benzimidazoles . These derivatives have been evaluated for their potential anticancer properties and estrogen receptor (ER) modulatory actions .
Results or Outcomes
The synthesized indole-benzimidazole derivatives were evaluated for their anticancer activity and ER modulatory actions . The compounds exhibited substantial affinity levels towards ER alpha (ERα) . In addition, the correlation analysis of cytotoxicity profiles between ethyl- and methyl-sulfonyl indole-benzimidazoles revealed a collection of effective and consistent substitutions . These results demonstrated that the novel methylsulfonyl indole-benzimidazole derivatives, similar to their ethylsulfonyl counterparts, exhibit anticancer effects with potential estrogen receptor modulatory actions .
Application in Organic Synthesis
Specific Scientific Field
The compound is used in the field of Organic Synthesis .
Summary of the Application
This compound has been used in the synthesis of 4’-(Methylsulfonyl)[1,1’-biphenyl]-3-carbaldehyde . This derivative is a unique chemical that can be used as a building block in the synthesis of various organic compounds .
Results or Outcomes
The synthesized carbaldehyde derivative can be used in the synthesis of a wide range of organic compounds . The exact results or outcomes would depend on the specific reactions and conditions used in the synthesis .
Safety And Hazards
properties
IUPAC Name |
3-(4-methylsulfonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCBLTKXTWVRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602490 | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
893736-70-4 | |
Record name | 4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893736-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.